{[2-Oxooxolan-3-ylidene]amino}thiourea
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Overview
Description
2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a furan ring fused with a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2-acetylbutyrolactone with hydrazinecarbothioamide under controlled conditions. The reaction is facilitated by the presence of a catalyst, such as triphenylphosphine, which aids in the formation of the desired product through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, alkyl propiolates, and various acids and bases to control the pH and reaction environment. The conditions often involve moderate temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, altering the function of the target molecule. This interaction is facilitated by the compound’s reactive functional groups, which can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar structural motif with a spiro-fused ring system and exhibit comparable biological activities.
Furan Derivatives: Compounds like furo[3,2-c]quinolones also contain a furan ring and have similar applications in medicinal chemistry.
Uniqueness
2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of a furan ring with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H7N3O2S |
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Molecular Weight |
173.20 g/mol |
IUPAC Name |
[(Z)-(2-oxooxolan-3-ylidene)amino]thiourea |
InChI |
InChI=1S/C5H7N3O2S/c6-5(11)8-7-3-1-2-10-4(3)9/h1-2H2,(H3,6,8,11)/b7-3- |
InChI Key |
BTMJOWBDJMQSCL-CLTKARDFSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=N\NC(=S)N |
Canonical SMILES |
C1COC(=O)C1=NNC(=S)N |
Origin of Product |
United States |
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